Phomalactone
Overview
Description
Phomalactone is a natural compound produced by the fungus Nigrospora sphaerica. It is a lactone metabolite known for its phytotoxic, antibacterial, insecticidal, and herbicidal properties . This compound has been isolated from various fungi and has shown significant biological activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomalactone can be synthesized through the fermentation of Nigrospora sphaerica in potato dextrose broth . The fungus is cultured, and the compound is extracted from the liquid culture. The optimal conditions for this compound production include the use of glucose and sodium nitrate as the sole carbon and nitrogen sources, respectively . The highest yield is achieved at a specific growth rate of 0.012 hr^-1 and a biomass yield of 0.38 g DW g^-1 sugar .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process is optimized by adjusting the carbon and nitrogen sources to maximize the yield. Glucose and fructose are preferred carbon sources, while sodium nitrate serves as the nitrogen source . The production process is monitored to maintain the highest volumetric production rate of this compound .
Chemical Reactions Analysis
Types of Reactions: Phomalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the mycelial growth of Phytophthora infestans, a plant pathogenic fungus .
Common Reagents and Conditions: The compound is typically used in reactions involving plant pathogenic fungi. It exhibits inhibitory activity against sporangium and zoospore germination of Phytophthora infestans . The minimum inhibitory concentration (MIC) value for this compound against Phytophthora infestans is 2.5 mg/L .
Major Products Formed: The primary product formed from the reactions involving this compound is the inhibition of fungal growth. This makes it a valuable compound in the development of antifungal agents .
Scientific Research Applications
Phomalactone has a wide range of scientific research applications:
Mechanism of Action
Phomalactone exerts its effects by inhibiting the growth of plant pathogenic fungi. It causes electrolyte leakage from photosynthetic tissues, leading to the wilting of plants . The compound specifically inhibits the mycelial growth of Phytophthora infestans by interfering with the fungal cell membrane . This disruption of the cell membrane leads to the inhibition of sporangium and zoospore germination .
Comparison with Similar Compounds
Phomalactone is unique due to its broad-spectrum activity against various plant pathogenic fungi. Similar compounds include:
Catenioblin A: Another lactone metabolite produced by Nigrospora sphaerica, but it is neither significantly phyto- nor fungitoxic.
Aurovertin: A metabolite with a similar carbon skeleton, known for its antifungal properties.
This compound stands out due to its significant phytotoxic and fungicidal activities, making it a valuable compound in agricultural and pharmaceutical research .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRUMBNXIYUEO-VHJVCUAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=CC(=O)O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H](C=CC(=O)O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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